4-Bromo-3-fluoro-2-methylbenzaldehyde
Description
Significance of Multifunctionalized Benzaldehydes in Contemporary Chemical Research
Multifunctionalized benzaldehydes, aromatic aldehydes bearing a variety of substituent groups, are cornerstone molecules in contemporary chemical research. Their prevalence stems from the reactive aldehyde functionality, which serves as a gateway for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. researchgate.netfiveable.me The presence of additional functional groups on the benzene (B151609) ring further enhances their synthetic utility, allowing for sequential and site-selective modifications. This multi-faceted nature enables chemists to construct complex molecular architectures with a high degree of control, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. nih.govrug.nl The strategic placement of different substituents can fine-tune the electronic and steric properties of the molecule, influencing its reactivity and the stereochemical outcome of reactions. nih.gov
Strategic Importance of Fluorine and Bromine Substituents in Aromatic Systems
The incorporation of halogen atoms, particularly fluorine and bromine, into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. discoveryoutsource.commdpi.com These substitutions can profoundly alter the physicochemical properties of a molecule.
Fluorine , with its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and bioavailability. discoveryoutsource.comnih.govnih.gov Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby prolonging the drug's half-life. nih.govacs.org Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's solubility and its interaction with biological targets. nih.gov
Bromine , being larger and more polarizable than fluorine, offers a different set of advantages. discoveryoutsource.com It can introduce significant steric bulk, which can be used to control the conformation of a molecule and enhance its binding selectivity to a target protein. discoveryoutsource.com The bromine atom is also an excellent leaving group in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it a key functional handle for the construction of carbon-carbon and carbon-heteroatom bonds. guidechem.com This reactivity is fundamental in building complex molecular scaffolds from simpler precursors.
The synergistic effect of having both fluorine and bromine on the same aromatic ring provides a powerful combination of metabolic stability and synthetic versatility.
Overview of 4-Bromo-3-fluoro-2-methylbenzaldehyde within the Context of Synthetic Chemistry
This compound is a trifunctionalized aromatic compound that embodies the strategic principles outlined above. Its structure, featuring an aldehyde group, a bromine atom, a fluorine atom, and a methyl group, makes it a highly valuable intermediate in organic synthesis.
The aldehyde group provides a reactive site for a wide array of chemical transformations. The fluorine atom can enhance the metabolic stability and modulate the electronic properties of potential downstream products. The bromine atom serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions. The methyl group, while seemingly simple, can also influence the steric environment and electronic nature of the aromatic ring.
While detailed research findings specifically on this compound are not extensively available in publicly accessible literature, its structural motifs are present in precursors to various biologically active molecules. Its utility is primarily as a building block, where each functional group can be selectively addressed to construct more elaborate target structures. The presence of both bromo and fluoro substituents, in particular, enhances its reactivity and makes it a valuable component for creating complex molecules in the field of medicinal chemistry. myskinrecipes.com
Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds, illustrating the impact of different substitution patterns.
| Property | This compound | 4-Bromo-3-fluorobenzaldehyde | 4-Fluoro-3-methylbenzaldehyde |
| Molecular Formula | C₈H₆BrFO | C₇H₄BrFO sigmaaldrich.com | C₈H₇FO chemimpex.com |
| Molecular Weight | 217.04 g/mol | 203.01 g/mol sigmaaldrich.com | 138.14 g/mol chemimpex.com |
| Appearance | Not explicitly stated in available literature | White to light yellow solid | Colorless to almost colorless clear liquid chemimpex.com |
| Boiling Point | Not explicitly stated in available literature | ~240.2 °C | 208 °C chemimpex.com |
| Melting Point | Not explicitly stated in available literature | 55-59 °C sigmaaldrich.com | Not applicable |
| CAS Number | 1784360-02-6 bldpharm.com | 133059-43-5 sigmaaldrich.com | 135427-08-6 chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMXMSWDKABEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Advanced Transformations of 4 Bromo 3 Fluoro 2 Methylbenzaldehyde
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The presence of both bromine and fluorine on the aromatic ring of 4-bromo-3-fluoro-2-methylbenzaldehyde opens up a wide array of possibilities for further molecular elaboration through cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon bonds. The differential reactivity of aryl halides (I > Br > Cl) is often exploited in these reactions. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for coupling an organohalide with a boronic acid or its derivative. wikipedia.orgyonedalabs.com This reaction is catalyzed by a palladium complex and is widely used to form biaryl compounds. acs.orgresearchgate.net Given that this compound possesses an aryl bromide moiety, it is an excellent candidate for Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or vinyl substituents at the 4-position of the benzaldehyde (B42025) ring. The reaction conditions can be tailored to be compatible with the aldehyde functional group.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Aryl bromides are common substrates for this reaction. organic-chemistry.org Therefore, this compound can be coupled with various alkenes to introduce a vinyl group at the 4-position.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction provides a direct route to arylalkynes. The reactivity of the aryl halide follows the general trend, with aryl bromides being effective coupling partners. wikipedia.org Thus, this compound can undergo Sonogashira coupling to introduce an alkyne substituent at the 4-position.
Table 3: Cross-Coupling Reactions of Aryl Halides
| Reaction | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C (Aryl-Aryl or Aryl-Vinyl) | Pd catalyst, Base |
| Heck | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com
In the context of this compound, the fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack. However, the position of the fluorine atom relative to potential leaving groups and other substituents is crucial. In many SNAr reactions, fluorine itself can act as a very effective leaving group, often being displaced more readily than other halogens like chlorine or bromine. masterorganicchemistry.comnih.gov
Studies have shown that in nucleophilic aromatic substitution reactions, fluorine is often the best leaving group. masterorganicchemistry.comnih.gov For instance, in reactions with dimethylamine, fluorine is substituted significantly faster than chlorine, while bromine is relatively inert under the same conditions. nih.gov This suggests that under appropriate SNAr conditions, a nucleophile would likely displace the fluorine atom of this compound in preference to the bromine atom. The aldehyde group, being electron-withdrawing, would further activate the ring towards this substitution, particularly at the ortho and para positions.
Ortho-Methyl Group Reactivity and Functionalization
The methyl group at the C2 position, being benzylic, is activated towards a variety of chemical transformations. Its functionalization provides a strategic avenue for molecular elaboration, introducing new functionalities that can participate in subsequent synthetic steps.
The benzylic C-H bonds of the ortho-methyl group are weaker than typical alkyl C-H bonds, making them susceptible to a range of functionalization reactions. These strategies are fundamental for transforming the methyl group into a more versatile handle for further synthetic modifications.
Benzylic Halogenation:
A primary method for functionalizing the methyl group is through free-radical halogenation. wikipedia.orgyoutube.com Benzylic positions are particularly reactive under these conditions. wikipedia.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard and selective method for benzylic bromination. youtube.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. chadsprep.com This intermediate then reacts with Br₂ (generated in situ from NBS) to yield the benzylic bromide.
For this compound, this would lead to the formation of 2-(bromomethyl)-4-bromo-3-fluorobenzaldehyde. This product is a highly valuable intermediate, as the benzylic bromide can readily undergo nucleophilic substitution reactions to introduce a wide array of functional groups (e.g., alcohols, ethers, amines, nitriles).
Benzylic Oxidation:
The ortho-methyl group can be oxidized to various higher oxidation states, such as a hydroxymethyl, a formyl (leading to an isophthalaldehyde (B49619) derivative), or a carboxyl group. Various oxidizing agents can be employed for this purpose. For instance, vigorous oxidation, potentially with agents like potassium permanganate (B83412) or chromic acid, could convert the methyl group to a carboxylic acid, yielding 2-formyl-6-bromo-5-fluorobenzoic acid. learncbse.inbyjus.com Milder and more selective oxidation methods, potentially utilizing reagents like selenium dioxide or ceric ammonium (B1175870) nitrate, could lead to the formation of 4-bromo-3-fluoro-2-(hydroxymethyl)benzaldehyde. organic-chemistry.org
Table 1: Potential Benzylic Functionalization Reactions of this compound
| Starting Material | Reagents and Conditions | Potential Product | Functional Group Transformation |
| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat | 2-(Bromomethyl)-4-bromo-3-fluorobenzaldehyde | -CH₃ to -CH₂Br |
| This compound | KMnO₄, heat, acidic or basic workup | 2-Formyl-6-bromo-5-fluorobenzoic acid | -CH₃ to -COOH |
| This compound | SeO₂, dioxane, heat | 4-Bromo-3-fluoro-2-(hydroxymethyl)benzaldehyde | -CH₃ to -CH₂OH |
Complex Cascade and Tandem Reactions for Molecular Diversification
The aldehyde functionality in this compound is a key reactive site for initiating complex cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an efficient pathway to rapidly increase molecular complexity. liberty.edu
Substituted benzaldehydes are known to participate in a variety of cascade reactions. For example, they can be employed in multicomponent reactions to generate highly functionalized heterocyclic scaffolds. acs.org N-Heterocyclic carbene (NHC) catalysis can be utilized to promote intramolecular reactions, such as the Stetter reaction, where the aldehyde is a key participant. nih.gov In a hypothetical scenario, if the benzylic methyl group of this compound were functionalized with a suitable Michael acceptor, an intramolecular NHC-catalyzed Stetter reaction could potentially lead to the formation of a bicyclic system.
Furthermore, the aldehyde can engage in reactions that proceed via the formation of transient directing groups, enabling functionalization at other positions of the aromatic ring. acs.orgnih.govacs.org For instance, condensation with an appropriate amine could form an imine that directs ortho-C-H activation, although in this specific molecule, the ortho positions to the aldehyde are already substituted.
Another area of potential is in photocycloaddition reactions. Ortho-methyl substituted benzaldehydes have been shown to undergo photocycloaddition with alkenes to form oxetanes, surprisingly competing with the expected intramolecular hydrogen abstraction. This reactivity could be exploited to construct novel spirocyclic or fused ring systems incorporating the this compound framework.
Table 2: Illustrative Cascade/Tandem Reactions Involving Substituted Benzaldehydes
| Reaction Type | Key Reagents/Catalysts | General Transformation | Potential for this compound |
| Michael/Stetter Cascade | Amine catalyst, N-Heterocyclic Carbene (NHC) catalyst | Formation of benzofuranones from salicylaldehydes and alkynes. nih.gov | After conversion to a salicylaldehyde (B1680747) derivative, could participate in similar cascades. |
| Azomethine Ylide Cycloaddition | Amino acid, Dipolarophile | Formation of pyrrolidine (B122466) derivatives. acs.org | The aldehyde can react with an amino acid to form an azomethine ylide for subsequent cycloaddition. |
| Photocycloaddition | Alkene, UV light | Formation of oxetanes. | Direct irradiation in the presence of an alkene could lead to complex polycyclic structures. |
The reactivity profile of this compound, particularly the interplay between the aldehyde and the ortho-methyl group, opens up numerous possibilities for its use in the synthesis of complex and diverse molecular architectures through advanced synthetic transformations.
Iv. Theoretical and Computational Investigations of 4 Bromo 3 Fluoro 2 Methylbenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular behavior. For 4-Bromo-3-fluoro-2-methylbenzaldehyde, these calculations can predict its three-dimensional shape, the distribution of electrons within the molecule, and the energies of its molecular orbitals.
Conformational analysis, a key aspect of these calculations, investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The primary focus for this molecule would be the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. Due to potential steric hindrance from the adjacent methyl group, the aldehyde group may be slightly twisted out of the plane of the aromatic ring. DFT calculations can quantify the energy barrier for this rotation and identify the most stable conformer, which is crucial for understanding its interactions and reactivity.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |
| Bond Length | C-C (ring-CHO) | ~1.48 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Angle | F-C-C | ~118° |
| Bond Angle | Br-C-C | ~121° |
| Bond Angle | C-C-CHO | ~122° |
Note: The values in this table are illustrative and represent typical ranges for such bonds and angles based on DFT calculations of similar substituted benzaldehydes.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com For this compound, the electron-withdrawing effects of the bromine and fluorine atoms, along with the aldehyde group, would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025). DFT calculations can provide precise energy values for these orbitals and the resulting energy gap, offering a quantitative measure of the molecule's reactivity. ajchem-a.comnih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 to -7.5 |
| LUMO Energy | -1.5 to -2.2 |
Note: These values are estimations based on typical DFT results for halogenated aromatic aldehydes.
A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the electrostatic potential on the surface of a molecule. libretexts.org It provides a visual representation of the charge distribution and is an invaluable tool for predicting reactive sites. researchgate.netrsc.org Regions of negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net In contrast, regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are the preferred sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, due to the lone pairs of electrons. This makes it a prime site for protonation or attack by electrophiles. The area around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The halogen atoms will also influence the potential map, generally creating regions of slightly negative potential.
Chemical Reactivity Descriptors and Reactivity Prediction
Beyond HOMO-LUMO analysis, a range of chemical reactivity descriptors derived from DFT can be used to quantify and predict the chemical behavior of this compound.
Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron configuration. It is calculated from the HOMO-LUMO gap. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability. nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and hardness. nih.gov The electron-withdrawing groups on this compound would likely result in a significant electrophilicity index.
Local reactivity indices, such as Fukui functions , pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgfaccts.de The Fukui function calculates the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org By analyzing the condensed Fukui functions for each atom, one can predict which atoms are most likely to be involved in different types of reactions. For instance, the carbon atom of the carbonyl group is expected to have a high value for the Fukui function corresponding to nucleophilic attack.
Table 3: Representative Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
Spectroscopic Parameters from Theoretical Models
Computational models can also predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, theoretical calculations can be used to simulate its vibrational (infrared and Raman) spectra.
By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These calculations predict the positions and intensities of the vibrational bands corresponding to specific molecular motions, such as the C=O stretch of the aldehyde, the C-H stretches of the methyl group and the aromatic ring, and the vibrations involving the carbon-halogen bonds. Comparing the theoretical spectrum with an experimental one can aid in the assignment of the observed spectral bands and confirm that the synthesized molecule has the expected structure. jocpr.com
Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| C=O Stretch | ~1700 - 1720 |
| Aromatic C=C Stretch | ~1580 - 1600 |
| C-F Stretch | ~1200 - 1250 |
Note: These are typical frequency ranges and would be refined by specific DFT calculations.
Solvent Effects on Electronic Properties and Reactivity (e.g., Polarizable Continuum Model)
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
Theoretical studies on related substituted benzaldehydes have demonstrated that solvent polarity can alter various electronic properties. researchgate.netresearchgate.net For this compound, a PCM analysis would likely reveal:
Dipole Moment: An increase in the calculated dipole moment as the dielectric constant of the solvent increases. This is due to the stabilization of the molecule's ground-state charge distribution by the polar solvent.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are expected to be affected by the solvent. A polar solvent typically stabilizes both orbitals, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Reactivity Descriptors: Parameters derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, would be calculated in different solvents. These descriptors help in predicting how the reactivity of the molecule changes in various environments. Studies on similar molecules show that solvation can significantly alter these reactivity descriptors. researchgate.net
A hypothetical data table illustrating the expected trend of the dipole moment and HOMO-LUMO energy gap for this compound in different solvents is presented below.
Table 1: Predicted Solvent Effects on Dipole Moment and HOMO-LUMO Gap of this compound using PCM Note: This table is illustrative and not based on experimental or calculated data for the specific compound.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | Lower | Higher |
| Toluene | 2.38 | ↓ | ↓ |
| Ethanol | 24.55 | ↓ | ↓ |
| Water | 78.39 | Higher | Lower |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the delocalization of electron density, which translates to intramolecular interactions and charge transfer within a molecule. uni-muenchen.de It provides a chemical picture that is closer to the familiar Lewis structures of lone pairs and bonds.
For this compound, an NBO analysis would focus on the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate substantial charge delocalization.
Key intramolecular interactions expected to be identified are:
π → π interactions:* Delocalization of electrons from the filled π-orbitals of the benzene ring to the empty π*-antibonding orbitals.
n → π interactions:* Interactions involving the lone pairs (n) of the oxygen, fluorine, and bromine atoms with the π*-antibonding orbitals of the benzene ring and the carbonyl group. These interactions are crucial in understanding the electronic communication between the substituents and the aromatic system. mdpi.com
n → σ interactions:* Delocalization of lone pair electrons into the antibonding sigma (σ*) orbitals of adjacent bonds. mdpi.com
Table 2: Hypothetical Major Intramolecular Interactions for this compound from NBO Analysis Note: This table is illustrative and not based on experimental or calculated data for the specific compound.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C-C)ring | π(C-C)ring | ~15-25 | Intra-ring delocalization |
| n2(O) | π(Ccarbonyl-H) | ~2-5 | Carbonyl group polarization |
| np(F) | π(C-C)ring | ~1-4 | Fluorine-ring interaction |
| np(Br) | σ(C-C)ring | ~0.5-2 | Bromine-ring interaction |
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. jhuapl.edu These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for applications in optoelectronics and photonics. jhuapl.edu
The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). Computational methods can predict these values. For this compound, the presence of the electron-withdrawing aldehyde, fluorine, and bromine groups and the electron-donating methyl group on the π-system of the benzene ring suggests potential for NLO activity.
A typical computational study would involve:
Calculating the static dipole moment (μ), mean polarizability (α₀), anisotropy of polarizability (Δα), and the first hyperpolarizability (β₀) using DFT methods.
A molecule with a high β₀ value is considered a promising candidate for NLO applications. The magnitude of β₀ is highly dependent on the degree of intramolecular charge transfer. A reduced HOMO-LUMO energy gap is often correlated with increased molecular polarizability and a larger NLO response. researchgate.net
The results of such a calculation would be compared with known NLO materials, like urea, to gauge its potential.
Table 3: Hypothetical Predicted NLO Properties of this compound Note: This table is illustrative and not based on experimental or calculated data for the specific compound. Values are typically reported in atomic units (a.u.).
| Parameter | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Value dependent on conformation |
| Mean Polarizability (α₀) | Value dependent on calculation level |
| First Hyperpolarizability (β₀) | Value dependent on calculation level |
V. Advanced Spectroscopic Characterization and Mechanistic Elucidation of 4 Bromo 3 Fluoro 2 Methylbenzaldehyde
Mass Spectrometry (MS) for Exact Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 4-Bromo-3-fluoro-2-methylbenzaldehyde. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to verify its elemental composition, C₈H₆BrFO. The monoisotopic mass of this compound is calculated to be 215.9556 g/mol .
Electron impact (EI) ionization is commonly used to analyze aromatic aldehydes. The resulting mass spectrum displays a characteristic molecular ion peak ([M]⁺) corresponding to the intact molecule that has lost one electron. Due to the presence of bromine, this peak appears as a doublet with a roughly 1:1 intensity ratio, representing the two major isotopes, ⁷⁹Br and ⁸¹Br.
The fragmentation of this compound under EI conditions follows predictable pathways for aromatic aldehydes. The primary fragmentation events involve the aldehyde functional group and cleavage of substituents from the aromatic ring. A common initial fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group, a characteristic α-cleavage, resulting in a stable acylium ion ([M-1]⁺). Another significant fragmentation pathway is the loss of the entire formyl radical (•CHO), leading to the formation of a bromofluoromethylphenyl cation ([M-29]⁺).
Further fragmentation can occur through the sequential loss of other neutral species. For instance, the [M-29]⁺ ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for acylium ions, although less favored in aromatic systems compared to the direct loss of the formyl radical. The bromine atom can also be cleaved, leading to further daughter ions.
A proposed fragmentation pathway, based on established principles for substituted benzaldehydes, is detailed below. miamioh.edudocbrown.info
Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Description of Loss |
| 216 | [C₈H₆⁷⁹BrFO]⁺ | C₈H₆BrFO | Molecular Ion ([M]⁺) |
| 215 | [C₈H₅⁷⁹BrFO]⁺ | C₈H₅BrFO | Loss of a hydrogen radical (•H) from the aldehyde group. |
| 187 | [C₇H₅⁷⁹BrF]⁺ | C₇H₅BrF | Loss of the formyl radical (•CHO). |
| 137 | [C₈H₆FO]⁺ | C₈H₆FO | Loss of a bromine radical (•Br) from the molecular ion. |
| 108 | [C₇H₅F]⁺ | C₇H₅F | Loss of a bromine radical (•Br) from the [M-CHO]⁺ fragment. |
| 77 | [C₆H₄F]⁺ | C₆H₄F | Loss of carbon monoxide (CO) from the [M-Br-CHO]⁺ fragment. |
Note: The m/z values shown are for the fragments containing the ⁷⁹Br isotope. Corresponding peaks for the ⁸¹Br isotope would be observed at m/z + 2.
Integration of Experimental Spectroscopic Data with Theoretical Calculations for Enhanced Understanding
To achieve a more profound understanding of the molecular structure and properties of this compound, experimental spectroscopic data are often integrated with theoretical quantum chemical calculations. researchgate.net This synergistic approach allows for the confident assignment of complex spectra and provides insights into the molecule's electronic structure and conformational preferences.
Density Functional Theory (DFT) is a widely used computational method for this purpose, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.net The process begins with a computational geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred orientation of the aldehyde group relative to the substituted benzene (B151609) ring.
Once the optimized geometry is obtained, theoretical spectroscopic data can be calculated and compared with experimental results:
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities. researchgate.net These calculated frequencies are often scaled by a known factor to correct for anharmonicity and other systematic errors in the computational method. By comparing the scaled theoretical spectrum with the experimental Fourier-transform infrared (FT-IR) and Raman spectra, each vibrational band can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend, C-Br stretch). This detailed assignment confirms the molecular structure and provides a deeper understanding of its vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C nuclei. researchgate.net The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and compared with the experimental NMR spectra. This comparison is invaluable for assigning the signals in the complex, substituted aromatic system of this compound, helping to unambiguously determine the substitution pattern on the benzene ring.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the ultraviolet-visible spectrum. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic structure and reactivity of the compound.
This integrated approach, combining the tangible results of experimental spectroscopy with the detailed insights of theoretical calculations, provides a powerful methodology for the comprehensive characterization of complex molecules like this compound. researchgate.net
Vi. Research Applications and Strategic Importance of 4 Bromo 3 Fluoro 2 Methylbenzaldehyde As a Versatile Synthetic Building Block
Role in the Synthesis of Advanced Organic Materials
The unique substitution pattern of 4-Bromo-3-fluoro-2-methylbenzaldehyde makes it a promising precursor for a variety of advanced organic materials. The presence of both a reactive aldehyde and a bromine atom, suitable for cross-coupling reactions, allows for its incorporation into larger, functional molecular systems.
Fluorinated organic compounds are of significant interest in the design of liquid crystals and materials for optoelectronic applications. The introduction of fluorine atoms can influence critical properties such as polarity, thermal stability, and mesomorphic behavior in liquid crystals. While direct studies on the application of this compound in liquid crystals are not extensively documented, its structural motifs are highly relevant. The fluorine substituent can enhance the mesophase stability and tailor the dielectric anisotropy, which are crucial parameters for display technologies.
Furthermore, the bromo-substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental in constructing the extended π-conjugated systems required for organic light-emitting diodes (OLEDs) and other optoelectronic devices. By reacting the bromine atom, the benzaldehyde (B42025) core can be linked to other aromatic or unsaturated units, building up the complex structures that underpin the functionality of these advanced materials.
The aldehyde functional group is a versatile reactive site for polymerization reactions, particularly through condensation with amines to form Schiff bases (imines), which can then be used to create functional polymers like polyimines or porous organic frameworks (POFs). The mechanochemical synthesis of porous polymers has been demonstrated using benzaldehyde derivatives, highlighting a green chemistry approach to creating materials for gas storage or catalysis. nih.gov The specific substituents on the this compound ring would impart unique properties to the resulting polymers, influencing their porosity, thermal stability, and electronic characteristics.
In the field of chemical sensors, benzaldehyde derivatives are used to functionalize sensor surfaces. For instance, aldehyde-functionalized molecules can be immobilized on amino-functionalized sensor chips via reductive amination, a technique used in surface plasmon resonance (SPR) studies to investigate molecular interactions. nih.gov The distinct electronic and steric environment of this compound could be harnessed to create sensors with high selectivity for specific analytes.
Intermediacy in the Development of Fine Chemicals
The multi-functional nature of this compound makes it an ideal intermediate for the synthesis of high-value fine chemicals, particularly those containing fluorine, which are prevalent in the pharmaceutical and agrochemical industries.
The synthesis of chiral amines is a significant focus in medicinal chemistry, as stereochemistry often dictates biological activity. The aldehyde group of this compound can be readily converted into an amine via reductive amination. By using a chiral amine or a chiral reducing agent in this reaction, it is possible to synthesize enantiomerically enriched fluorine-containing amines. These chiral building blocks are highly valuable for the development of new drug candidates. The precursor, 4-bromo-3-fluoro-2-methylaniline, is itself a known organic synthesis raw material, underscoring the importance of this substitution pattern in accessing complex chemical space. nih.gov
Enabling New Synthetic Methodologies and Catalytic Systems
The reactivity of this compound can be exploited to develop new synthetic methods and catalytic processes. The different functional groups can be addressed selectively under various reaction conditions.
The bromine atom is particularly well-suited for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. The electronic effects of the adjacent fluorine and methyl groups can influence the reactivity of the C-Br bond, potentially enabling selective transformations that might be difficult with other substrates.
Moreover, the aldehyde group can serve as a transient directing group in C-H activation reactions. researchgate.net This strategy allows for the functionalization of positions on the aromatic ring that would otherwise be unreactive. While the ortho positions to the aldehyde in this specific molecule are already substituted, the principles of using such directing groups are central to expanding the toolkit of synthetic chemists for creating multifunctionalized aromatic compounds. The oxidation of substituted benzaldehydes is also a well-studied reaction that can be influenced by the electronic nature of the ring substituents. researchgate.net
Future Research Directions for Multifunctionalized Benzaldehydes
The field of multifunctionalized benzaldehydes, including this compound, is poised for significant advancement. Future research will likely focus on several key areas:
Novel Material Synthesis: A primary direction will be the synthesis and characterization of new polymers, metal-organic frameworks (MOFs), and liquid crystals derived from this building block to explore the impact of its unique substitution pattern on material properties.
Complex Molecule Synthesis: Its use as a scaffold in the synthesis of complex natural products and active pharmaceutical ingredients will continue to be explored. The ability to perform sequential, selective reactions at its various functional sites makes it an attractive starting point for diversity-oriented synthesis.
Catalysis Development: There is ongoing interest in developing new catalytic systems that can selectively transform specific functional groups in the presence of others on a complex molecule like this one. This includes advancing C-H functionalization techniques and discovering new cross-coupling catalysts that are more efficient and sustainable.
Green Chemistry: The application of greener synthetic methods, such as mechanosynthesis or flow chemistry, to reactions involving multifunctional benzaldehydes will be a growing trend, aiming to reduce waste and improve the efficiency of chemical manufacturing. nih.gov The general demand for benzaldehydes and their derivatives in the pharmaceutical, agrochemical, and fragrance industries ensures that research into novel, functionalized variants will remain a vibrant area of chemical science. marketresearchfuture.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-3-fluoro-2-methylbenzaldehyde, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves bromination and fluorination of a methylbenzaldehyde precursor. Key steps include:
- Halogenation : Use electrophilic aromatic substitution (EAS) with controlled stoichiometry to avoid over-bromination.
- Inert Atmosphere : Perform reactions under nitrogen or argon to prevent oxidation of the aldehyde group .
- Temperature Control : Optimize reaction temperatures (e.g., 0–5°C for bromination, 60–80°C for fluorination) to balance reactivity and selectivity .
- Validation : Monitor progress via thin-layer chromatography (TLC) or HPLC.
Q. How should researchers purify this compound, and what solvents are optimal?
- Purification Techniques :
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) to separate impurities.
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
- Gas Chromatography (GC) : For analytical-scale purification, employ GC under inert gas to prevent aldehyde oxidation .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons, aldehyde proton at ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 231.95) .
- FTIR : Detect functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated intermediates.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers design coupling reactions using this compound as a building block?
- Strategies :
- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C to form biaryl derivatives .
- Ullmann Coupling : For C-O bond formation, employ CuI/1,10-phenanthroline in DMF at 120°C .
- Challenges : Steric hindrance from the methyl and fluoro groups may reduce coupling efficiency; optimize ligand-to-catalyst ratios.
Q. How should contradictory data (e.g., unexpected byproducts) in synthesis be analyzed?
- Troubleshooting :
- Byproduct Identification : Use LC-MS or GC-MS to detect halogenated side products (e.g., di-brominated isomers).
- Mechanistic Insight : Investigate via DFT calculations to model reaction pathways and identify competing intermediates .
- Mitigation : Adjust stoichiometry (e.g., reduce Br₂ equivalents) or switch to milder brominating agents like NBS.
Q. What factors influence the stability of this compound under varying storage conditions?
- Stability Studies :
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis analysis shows degradation above 30°C .
- Moisture : Karl Fischer titration reveals hydrolysis of the aldehyde group in humid environments; use molecular sieves for long-term storage .
Q. How can scalability challenges be addressed in multi-step syntheses involving this compound?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
